An In-depth Technical Guide to 6-Amino-2-chloro-3-fluorobenzoic Acid
An In-depth Technical Guide to 6-Amino-2-chloro-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-2-chloro-3-fluorobenzoic acid is a halogenated aromatic carboxylic acid with significant potential as a key building block in the synthesis of novel pharmaceutical and agrochemical agents. Its trifunctional nature, featuring amino, chloro, and fluoro groups on a benzoic acid scaffold, offers versatile opportunities for chemical modification and the development of complex molecular architectures. This technical guide provides a comprehensive overview of the available chemical and physical properties of 6-Amino-2-chloro-3-fluorobenzoic acid, alongside what is known about its synthesis and potential applications. While detailed experimental protocols and biological activity data are not extensively available in the public domain, this guide consolidates the existing information to serve as a valuable resource for researchers in the field.
Chemical Properties and Data
This section summarizes the key chemical identifiers and physical properties of 6-Amino-2-chloro-3-fluorobenzoic acid.
| Property | Value | Source |
| IUPAC Name | 6-Amino-2-chloro-3-fluorobenzoic acid | N/A |
| CAS Number | 681459-97-2 | [1][2] |
| Molecular Formula | C₇H₅ClFNO₂ | [1] |
| Molecular Weight | 189.57 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Appearance | Solid (predicted) | |
| Storage | Recommended storage at 2-8°C | [1] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 6-Amino-2-chloro-3-fluorobenzoic acid is not publicly available, its structure suggests that it can be synthesized through multi-step organic reactions involving halogenation, nitration, reduction, and carboxylation of benzene derivatives. The presence of the amino, chloro, and fluoro groups imparts a unique reactivity profile to the molecule, making it a versatile intermediate. It is known to be used as a key intermediate in the synthesis of fluorinated pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, as well as in the preparation of agrochemicals[1]. The functional groups allow for a variety of chemical transformations, including but not limited to:
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N-acylation and N-alkylation of the amino group.
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Esterification of the carboxylic acid group.
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Nucleophilic aromatic substitution reactions, although the ring is deactivated by the carboxylic acid group.
A generalized synthetic workflow for similar compounds is outlined below.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of 6-Amino-2-chloro-3-fluorobenzoic acid are not available in the public domain. However, general methodologies for the characterization of similar aromatic compounds can be applied.
General Analytical Workflow
A typical workflow for the analysis of a synthesized batch of 6-Amino-2-chloro-3-fluorobenzoic acid would involve the following steps to confirm its identity and purity.
Predicted Spectroscopic Data
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¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the electron-donating amino group and the electron-withdrawing chloro, fluoro, and carboxylic acid groups. The protons of the amino and carboxylic acid groups would likely appear as broad singlets.
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¹³C NMR: The carbon NMR spectrum would display unique signals for each of the seven carbon atoms in the molecule, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield chemical shift.
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IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the O-H and C=O stretching of the carboxylic acid, and the C-Cl and C-F stretching vibrations.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (189.57 g/mol ). The isotopic pattern of chlorine (M and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.
Biological Activity and Drug Development Applications
6-Amino-2-chloro-3-fluorobenzoic acid is cited as a key intermediate in the synthesis of fluorinated pharmaceuticals, including NSAIDs and selective COX-2 inhibitors, as well as agrochemicals[1]. The incorporation of fluorine atoms into drug molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The specific biological activities and mechanisms of action of compounds derived from 6-Amino-2-chloro-3-fluorobenzoic acid are not detailed in the available literature.
As no specific signaling pathways or mechanisms of action for 6-Amino-2-chloro-3-fluorobenzoic acid itself are documented, a hypothetical logical relationship for its role as a building block in drug discovery is presented below.
